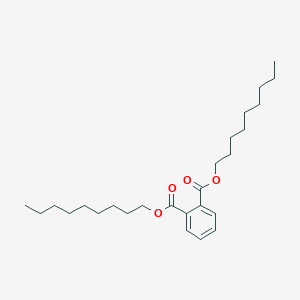
Acetamide, N,N'-(azodi-4,1-phenylene)bis-
Übersicht
Beschreibung
“Acetamide, N,N’-(azodi-4,1-phenylene)bis-” is a chemical compound with the molecular formula C16H16N4O2. It is also known as 4’,4’‘’-Azobisacetanilide .
Molecular Structure Analysis
The molecular structure of “Acetamide, N,N’-(azodi-4,1-phenylene)bis-” contains a total of 39 bonds, including 25 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 secondary amides .Wissenschaftliche Forschungsanwendungen
Inhibitor of Hydrogen Peroxide Decomposition
p,p’-Azodiacetanilide is used as an inhibitor of hydrogen peroxide decomposition . This application is crucial in various chemical reactions where the controlled release of oxygen is required.
Stabilizer for Cellulose Ester Varnishes
This compound is used to stabilize cellulose ester varnishes . It helps in maintaining the consistency and durability of the varnish, thereby enhancing the lifespan of the coated material.
Intermediation in Rubber Accelerator Synthesis
p,p’-Azodiacetanilide has found uses in the intermediation in rubber accelerator synthesis . It helps in the production of rubber accelerators, which are chemicals used to speed up the process of vulcanization of rubber.
Dyes and Dye Intermediate Synthesis
It is used in the synthesis of dyes and dye intermediates . These dyes can be used in various industries such as textiles, plastics, and printing.
Camphor Synthesis
p,p’-Azodiacetanilide is used in camphor synthesis . Camphor is a compound with various applications, including in pharmaceuticals, as a plasticizer, and in the manufacture of celluloid.
Production of 4-acetamidobenzenesulfonyl Chloride
This compound is used for the production of 4-acetamidobenzenesulfonyl chloride , a key intermediate for the manufacture of the sulfa drugs. Sulfa drugs are a group of antibiotics that are used to treat bacterial infections.
Oxidation of Polymers
The oxidation of polymers containing –P(O)H– fragments in the main chain represents a promising synthetic approach to phosphorus-containing polyacids (PCPAs) . p,p’-Azodiacetanilide plays a crucial role in this process.
Biomedical Applications
Due to its structural similarity to natural nucleic and teichoic acids, its biocompatibility, and its high bone mineral affinity, p,p’-Azodiacetanilide has potential for various biomedical applications . These include drug delivery systems and biodegradable polymers.
Eigenschaften
IUPAC Name |
N-[4-[(4-acetamidophenyl)diazenyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11(21)17-13-3-7-15(8-4-13)19-20-16-9-5-14(6-10-16)18-12(2)22/h3-10H,1-2H3,(H,17,21)(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFZFBSUNFGETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065890 | |
| Record name | Acetamide, N,N'-(azodi-4,1-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N,N'-(azodi-4,1-phenylene)bis- | |
CAS RN |
15446-39-6 | |
| Record name | N,N′-(1,2-Diazenediyldi-4,1-phenylene)bis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15446-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N,N'-(1,2-diazenediyldi-4,1-phenylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p,p'-Azodiacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N,N'-(1,2-diazenediyldi-4,1-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N,N'-(azodi-4,1-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(azodi-4,1-phenylene)bisacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)











